(E)-3-(2-chlorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(2-chlorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H20ClNO3S and its molecular weight is 389.89. The purity is usually 95%.
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Biological Activity
The compound (E)-3-(2-chlorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)prop-2-en-1-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A pyrrolidine ring , which contributes to its pharmacological properties.
- A phenylsulfonyl group , known for enhancing biological activity through interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Enzyme inhibition : Compounds with a phenylsulfonyl group can act as inhibitors of specific enzymes, influencing various biochemical pathways.
- Receptor modulation : The presence of the pyrrolidine moiety may allow for interaction with neurotransmitter receptors, potentially affecting central nervous system activities.
Antimicrobial Activity
Studies have shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- IC50 values against various bacterial strains have been reported in the micromolar range, indicating moderate to strong antibacterial effects.
Anticancer Activity
Research into the anticancer potential of related compounds suggests:
- Inhibition of cancer cell proliferation : Certain derivatives have demonstrated the ability to inhibit growth in various cancer cell lines, with IC50 values ranging from 0.5 µM to 10 µM.
Study on Antiproliferative Effects
A recent study investigated the antiproliferative effects of a related compound on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Results : The compound showed significant cytotoxicity with IC50 values of 4.5 µM for HeLa and 6.8 µM for MCF7 cells, suggesting selective toxicity towards cancerous cells.
Study on Enzyme Inhibition
Another study focused on the enzyme inhibition properties:
- Target Enzyme : Protein kinase involved in cell signaling.
- Findings : The compound exhibited an IC50 value of 25 nM, indicating potent inhibition and suggesting a mechanism for its anticancer activity.
Data Summary Table
Properties
IUPAC Name |
(E)-1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3S/c21-19-11-5-4-7-16(19)12-13-20(23)22-14-6-8-17(22)15-26(24,25)18-9-2-1-3-10-18/h1-5,7,9-13,17H,6,8,14-15H2/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELIDCJOFUITIL-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C=CC2=CC=CC=C2Cl)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C(=O)/C=C/C2=CC=CC=C2Cl)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.